molecular formula C16H21NO4 B13517050 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid CAS No. 929195-54-0

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid

Cat. No.: B13517050
CAS No.: 929195-54-0
M. Wt: 291.34 g/mol
InChI Key: RJSJUEQSXQQTJU-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid (Cbz-4-ethylpiperidine-2-COOH) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, an ethyl substituent at the 4-position, and a carboxylic acid group at the 2-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs targeting neurological or metabolic disorders . Its structural rigidity and functional groups make it valuable for modulating pharmacokinetic properties, such as solubility and bioavailability.

Properties

CAS No.

929195-54-0

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-ethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-2-12-8-9-17(14(10-12)15(18)19)16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,19)

InChI Key

RJSJUEQSXQQTJU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of the Nitrogen Atom

  • The nitrogen atom of the piperidine ring is protected using the benzyloxycarbonyl (Cbz) group.
  • This is commonly achieved by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
  • The Cbz group protects the amine functionality from undesired side reactions during subsequent synthetic steps.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid at the 2-position is introduced either by carboxylation reactions or by starting from a precursor already containing the carboxyl group.
  • In some synthetic routes, the carboxyl group is installed via oxidation of an aldehyde or alcohol precursor or by hydrolysis of an ester intermediate.

Purification

  • After the synthetic steps, purification is typically performed using silica gel column chromatography with solvent systems such as hexane and ethyl acetate mixtures.
  • The purified compound is characterized by spectroscopic methods including NMR, LC-MS, and HPLC to confirm structure and purity.

Example Synthetic Route Summary

Step Reagents/Conditions Outcome
1 Alkylation of piperidine with ethyl halide Introduction of 4-ethyl substituent
2 Reaction with benzyl chloroformate (Cbz-Cl), base Protection of amine as benzyloxycarbonyl group
3 Carboxylation or oxidation to install carboxylic acid Formation of 2-carboxylic acid group
4 Purification by column chromatography Isolation of pure this compound

Detailed Research Findings and Analysis

  • The benzyloxycarbonyl group is a standard protecting group that can be introduced under mild conditions and removed by catalytic hydrogenation or acidic hydrolysis.
  • Alkylation at the 4-position of the piperidine ring requires regioselective conditions to avoid substitution at other positions.
  • The carboxylic acid group is stable under the conditions used for the Cbz protection and alkylation, allowing for stepwise synthesis.
  • Literature indicates that similar piperidine derivatives are prepared by analogous methods, confirming the robustness of this synthetic strategy.

Chemical and Process Considerations

  • The choice of solvent (e.g., dichloromethane, tetrahydrofuran) and base (triethylamine, sodium bicarbonate) is critical for optimizing yields and selectivity.
  • Temperature control during alkylation and protection steps helps minimize side reactions.
  • The use of silica gel chromatography with gradient solvent systems allows effective purification of the product.
  • Analytical techniques such as NMR (proton and carbon), LC-MS, and HPLC provide confirmation of the chemical structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Notes
Alkylation reagent Ethyl halide (e.g., ethyl bromide)
Base for alkylation Potassium carbonate or sodium hydride
Protection reagent Benzyl chloroformate (Cbz-Cl)
Protection base Triethylamine or sodium bicarbonate
Solvents Dichloromethane, tetrahydrofuran
Purification method Silica gel column chromatography (hexane/ethyl acetate)
Analytical methods NMR, LC-MS, HPLC

Chemical Reactions Analysis

2.1. Cbz Group Installation

The Cbz group is commonly introduced using N,N-dicyclohexylcarbodiimide (DCC) or mixed anhydride methods (e.g., with N-hydroxy-2-pyridone) to activate carboxylic acids for coupling . For example:

  • Step : Activation of the piperidine-2-carboxylic acid with DCC/4-Ethylmorpholine in CH₂Cl₂, followed by reaction with benzyl alcohol to form the Cbz-protected intermediate.

  • Relevance : This method ensures efficient coupling while minimizing side reactions.

2.2. Ethyl Substitution at the 4-Position

The ethyl group at the 4-position may be introduced via alkylation or nucleophilic aromatic substitution (if an activating group is present). For example:

  • Step : Reaction of a piperidine intermediate with ethyl halide (e.g., EtBr) in the presence of a base (e.g., NaH) to install the ethyl group .

  • Mechanism : Alkylation typically occurs via an SN2 mechanism, favoring primary and secondary amines.

2.3. Hydrolysis of Ester Precursors

Ester hydrolysis is a critical step to generate the carboxylic acid functionality. For example:

  • Step : Treatment of an ester (e.g., methyl or ethyl ester) with a strong acid (e.g., HCl in dioxane) or aqueous base (e.g., NaOH) to yield the carboxylic acid .

  • Relevance : Acidic hydrolysis is preferred for stability, while basic conditions may risk epimerization of stereocenters.

Comparison of Related Compounds

Compound Key Features Synthesis Steps References
Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid Fluorine at 4-position, Cbz groupDCC activation, fluorination
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid Carboxymethyl side chainMixed anhydride coupling, hydrolysis
(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid Unsubstituted at 4-positionCbz coupling, ester hydrolysis

4.1. Cbz Group Formation

The Cbz group is typically installed via carbodiimide coupling :

  • Activation : DCC reacts with the carboxylic acid to form an active ester.

  • Coupling : Benzyl alcohol attacks the activated ester, forming the Cbz-protected carboxylic acid .

4.2. Ethyl Substitution

For alkylation at the 4-position:

  • Deactivation : Removal of protecting groups (if present) to expose the amine.

  • Alkylation : Reaction with ethyl halide in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) .

4.3. Ester Hydrolysis

Acidic hydrolysis of an ester (e.g., ethyl ester):

  • Protonation : The ester carbonyl is protonated.

  • Nucleophilic Attack : Water attacks the carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Loss of the alcohol (e.g., ethanol) yields the carboxylic acid .

Challenges and Considerations

  • Stereoselectivity : The presence of stereocenters (e.g., at 2- and 4-positions) requires careful control during alkylation and hydrolysis steps.

  • Stability : The Cbz group can undergo spontaneous hydrolysis under acidic conditions, necessitating optimized reaction conditions .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, protecting groups, and heterocyclic core modifications. Key examples include:

Piperidine Derivatives with Varied Substituents

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid (Target) Not explicitly listed C16H19NO5 (estimated) ~305.33 (estimated) Cbz (N), ethyl (C4), COOH (C2) Pharmaceutical intermediate
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 C17H23NO4 305.37 Boc (N), phenyl (C4), COOH (C2) Enhanced lipophilicity due to phenyl
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 122860-33-7 C14H19NO3 249.31 Cbz (N), hydroxymethyl (C4) Improved solubility for prodrugs
  • Hydroxymethyl (122860-33-7) introduces polarity, favoring aqueous solubility .

Piperidine vs. Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Core Structure Key Differences
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid 1934251-75-8 C14H17NO5 Pyrrolidine (5-membered) Smaller ring size alters conformation and hydrogen-bonding capacity
  • Key Insight : The 6-membered piperidine core in the target compound provides greater conformational flexibility compared to pyrrolidine derivatives, influencing receptor-binding specificity .

Protecting Group Variations

Compound Name CAS Number Protecting Group Stability Applications
This compound - Cbz Cleaved by H2/Pd or TFA Intermediate in peptide synthesis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid - Ethoxycarbonyl Acid-labile Prodrug design
  • Key Insight: The Cbz group offers orthogonal deprotection compatibility (e.g., hydrogenolysis), while ethoxycarbonyl is more suited for acid-sensitive applications .

Solubility and Bioavailability

  • Target Compound : Predicted Log S (water solubility) ≈ -2.5 (moderate), similar to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -2.7) .
  • Safety: Limited toxicological data for Cbz analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicity studies ). In contrast, Boc-protected analogs like 261777-31-5 have established safety protocols .

Biological Activity

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, also known by its CAS number 10314-98-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • Melting Point : 78 °C
  • Solubility : Soluble in methanol .

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting a potential for development as antibacterial agents .

Neuropharmacological Effects

The compound's structural similarities to known psychoactive substances have led to investigations into its effects on the central nervous system (CNS). Specifically, studies have explored its role as a monoamine oxidase (MAO) inhibitor. Piperidine derivatives have been shown to inhibit MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could translate into antidepressant effects, making it a candidate for treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The benzyloxycarbonyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier (BBB). Studies have demonstrated that modifications in the piperidine ring can significantly alter the compound's inhibitory potency against MAO enzymes .

Case Studies

  • Antidepressant Activity : In a controlled study involving animal models, the administration of piperidine derivatives resulted in significant reductions in depressive-like behaviors. The study measured behavioral changes using the tail suspension test and forced swim test, showing that these compounds have potential antidepressant properties through their action on MAO inhibition .
  • Antimicrobial Efficacy : A comparative analysis of various piperidine compounds revealed that those with a benzyloxycarbonyl moiety exhibited enhanced antibacterial properties against Gram-positive bacteria. The study employed disk diffusion methods to assess antimicrobial activity, confirming that structural modifications can lead to increased efficacy against specific pathogens .

Research Findings

Recent findings emphasize the importance of further exploring the pharmacological profiles of this compound. The compound's ability to modulate neurotransmitter levels and its antimicrobial properties suggest multiple therapeutic applications.

Property Value
Molecular Weight263.29 g/mol
Melting Point78 °C
SolubilityMethanol
Antimicrobial ActivityEffective against bacteria
MAO InhibitionYes

Q & A

Q. What are the standard synthetic routes for preparing 1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group. For example, 4-ethylpiperidine-2-carboxylic acid can be reacted with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Cbz group . Key factors affecting yield include:

  • Temperature : Room temperature minimizes side reactions like hydrolysis.
  • Base selection : Triethylamine neutralizes HCl byproduct, preventing acid-catalyzed decomposition.
  • Solvent polarity : Dichloromethane or THF enhances reagent solubility without destabilizing intermediates.
    Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Store in a sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Cbz group or decarboxylation .
  • Handling : Use gloves (nitrile) and eye protection (goggles) due to potential skin/eye irritation .
  • Decomposition risks : Exposure to moisture, strong acids/bases, or elevated temperatures can degrade the compound. Monitor via TLC or HPLC for stability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or IR) for this compound be resolved during characterization?

Answer: Contradictions often arise from:

  • Rotamers : The piperidine ring’s conformational flexibility may split NMR signals. Use high-temperature NMR (e.g., 60°C in DMSO-d6) to coalesce peaks .
  • Impurities : Trace solvents (e.g., THF) or byproducts (e.g., unreacted starting material) can distort IR carbonyl stretches. Purify via preparative HPLC and reacquire spectra .
  • Crystallinity : X-ray crystallography can confirm stereochemistry if chiral centers are ambiguous .

Q. What strategies optimize the selective removal of the benzyloxycarbonyl (Cbz) group without degrading the piperidine core?

Answer: The Cbz group is typically cleaved via catalytic hydrogenation (H₂/Pd-C in ethanol) or acidic conditions (HBr in acetic acid). To preserve the carboxylic acid and ethyl substituents:

  • Hydrogenation : Use 1 atm H₂ at 25°C for 12 hours. Monitor by LC-MS to avoid over-reduction .
  • Acidolysis : HBr (33% in acetic acid) at 0°C for 1 hour minimizes decarboxylation .
    Alternative methods like TMSOTf-mediated cleavage in anhydrous DCM can also be explored for acid-sensitive derivatives .

Q. How does the ethyl substituent at the 4-position influence the compound’s reactivity in peptide coupling reactions?

Answer: The 4-ethyl group:

  • Steric effects : Hinders nucleophilic attack at the piperidine nitrogen, requiring activated coupling reagents (e.g., HATU or EDCI) .
  • Electronic effects : Electron-donating ethyl group increases piperidine basicity, potentially slowing acylation. Pre-activate the carboxylic acid with DCC/DMAP to enhance reactivity .
    Comparative studies with methyl or propyl analogs (see ) can elucidate substituent size-activity relationships.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Answer:

  • Evidence review : While some SDSs report “no known hazards” , others note untested toxicological profiles . Assume precautionary measures:
    • Use fume hoods for powder handling.
    • Conduct acute toxicity assays (e.g., LD50 in rodents) if prolonged exposure is anticipated .
  • Mitigation : Cross-reference structurally similar compounds (e.g., benzyl piperidine carboxylates) for analog-based risk assessment .

Methodological Design

Q. What experimental controls are essential when evaluating this compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Negative controls : Use a non-Cbz-protected analog (e.g., 4-ethylpiperidine-2-carboxylic acid) to isolate the Cbz group’s contribution .
  • Solvent controls : DMSO or ethanol at matching concentrations to rule out solvent artifacts .
  • Positive controls : Known inhibitors (e.g., pepstatin A for aspartic proteases) to validate assay sensitivity .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₂₁NO₄
logP (logD at pH 7.4)~1.2 (predicted)
Stability in SolutionStable in anhydrous DMF, ≤48 hrs

Q. Table 2. Common Synthetic Byproducts

ByproductCauseMitigation
Di-Cbz derivativeExcess benzyl chloroformateStrict stoichiometric control
Hydrolyzed carboxylic acidMoisture exposureUse molecular sieves

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